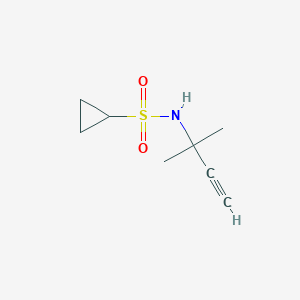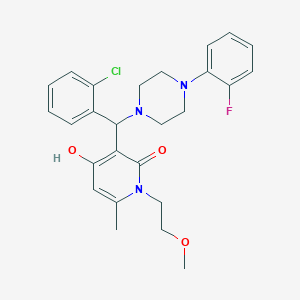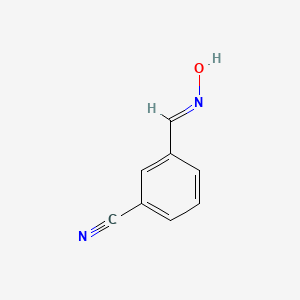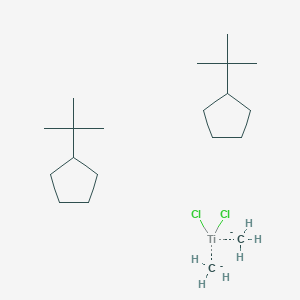![molecular formula C24H17ClN2OS3 B2424862 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide CAS No. 313395-94-7](/img/structure/B2424862.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, the synthesis of N-(1,3 benzothiazole-2-yl)-2chloroacetamide was achieved from the acetylation of 2-amino benzothiazole derivatives in the presence of TEA in chloroform .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS . These techniques provide information about the functional groups, hydrogen and carbon atoms, and the molecular weight of the compound .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can participate in reactions with aromatic aldehydes with o-aminothiophenols . They can also undergo intramolecular cyclization with phenolic azomethines leading to substituted benzoxazoles and benzothiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the melting point of N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide was found to be 254–256 °C . The compound was found to be a white powder with a yield of 86.5% .Applications De Recherche Scientifique
Antibacterial Activity
The compound has been investigated for its potential as an antibacterial agent. In a study, synthesized derivatives of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones demonstrated profound antimicrobial activity against both Gram-positive and Gram-negative bacteria . These findings highlight its potential in combating bacterial infections.
Anticancer Properties
Quinazoline derivatives, including the compound , have shown promise in the field of oncology. The quinazoline nucleus serves as a scaffold for antitumor drugs, particularly as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors occurs in various cancers (e.g., breast, ovarian, colon, and prostate). Some quinazoline derivatives exhibit remarkable anticancer activity, making them potential candidates for cancer therapy .
Antitubercular Activity
Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. Although specific studies on our compound are limited, exploring its inhibitory effects against Mycobacterium tuberculosis could be a valuable avenue for further research .
Cytotoxicity Against Breast Cancer Cells
Screening the synthesized compound for cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) revealed its potential as an anticancer agent. The IC50 values provide insights into its effectiveness against breast cancer cells .
Other Pharmacological Activities
The quinazoline ring system has demonstrated diverse pharmacodynamic versatility. Besides antibacterial and anticancer properties, quinazoline derivatives have been associated with antitumor, sedative, analgesic, antidiabetic, antifungal, and anti-inflammatory activities. Further exploration of these potential applications is warranted .
Structure-Activity Relationship (SAR)
Analyzing the SAR of related compounds can provide insights into the effects of structural modifications. For instance, changes in the position of functional groups (e.g., hydroxyl groups) may impact antimicrobial activity .
Mécanisme D'action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit antibacterial activity . They have shown promising activity against Staphylococcus aureus .
Mode of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . The compound’s interaction with its targets likely involves binding to bacterial proteins, disrupting their function, and leading to bacterial death .
Biochemical Pathways
These could include pathways involved in bacterial cell wall synthesis, protein synthesis, and DNA replication .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for similar synthesized compounds . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth, leading to bacterial death . This is suggested by the compound’s antibacterial activity against Staphylococcus aureus .
Safety and Hazards
Benzothiazole derivatives can pose certain safety and hazard risks. For instance, they can cause skin corrosion/irritation and serious eye damage/eye irritation . They can also cause specific target organ toxicity, affecting organs such as the respiratory system . Contact with acids can liberate toxic gas .
Orientations Futures
Benzothiazole derivatives have a wide range of applications due to their diverse biological activities. Future research could focus on designing and synthesizing new benzothiazole derivatives with enhanced biological activities. For instance, compounds with improved antibacterial, antifungal, anticancer, and anti-inflammatory activities could be developed .
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2OS3/c25-20-14-8-2-5-11-17(14)29-21(20)22(28)27-24-19(13-7-1-4-10-16(13)30-24)23-26-15-9-3-6-12-18(15)31-23/h2-3,5-6,8-9,11-12H,1,4,7,10H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQMHXMPBNEWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide](/img/structure/B2424782.png)

![2-Benzylsulfanyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2424788.png)
![(E)-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2424791.png)

![(E)-ethyl 2-((3,4-difluorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2424793.png)

![Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2424796.png)



![[2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate](/img/structure/B2424800.png)
